molecular formula C8H15IO B15275442 1-(Iodomethyl)cycloheptan-1-ol

1-(Iodomethyl)cycloheptan-1-ol

Cat. No.: B15275442
M. Wt: 254.11 g/mol
InChI Key: OMMLOWBIWVWZLX-UHFFFAOYSA-N
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Description

1-(Iodomethyl)cycloheptan-1-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a seven-membered cycloheptane ring with an iodomethyl group and a hydroxyl group attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)cycloheptan-1-ol can be achieved through several methods One common approach involves the iodination of cycloheptanol

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Iodomethyl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of cycloheptanol derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions and reagents used.

    Reduction Reactions: The compound can undergo reduction to form cycloheptane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are often employed.

Major Products Formed

    Substitution Reactions: Cycloheptanol derivatives with various substituents.

    Oxidation Reactions: Cycloheptanone and cycloheptanoic acid.

    Reduction Reactions: Cycloheptane derivatives with different functional groups.

Scientific Research Applications

1-(Iodomethyl)cycloheptan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)cycloheptan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

1-(Iodomethyl)cycloheptan-1-ol can be compared with other similar compounds, such as:

    Cycloheptanol: Lacks the iodomethyl group and has different reactivity and applications.

    1-(Bromomethyl)cycloheptan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    1-(Chloromethyl)cycloheptan-1-ol: Contains a chlorine atom instead of iodine, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodomethyl group, which can undergo various chemical transformations and participate in diverse reactions.

Properties

Molecular Formula

C8H15IO

Molecular Weight

254.11 g/mol

IUPAC Name

1-(iodomethyl)cycloheptan-1-ol

InChI

InChI=1S/C8H15IO/c9-7-8(10)5-3-1-2-4-6-8/h10H,1-7H2

InChI Key

OMMLOWBIWVWZLX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(CI)O

Origin of Product

United States

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